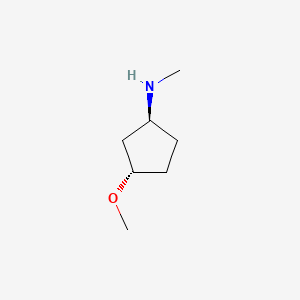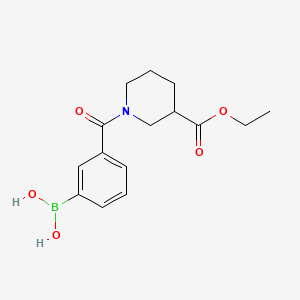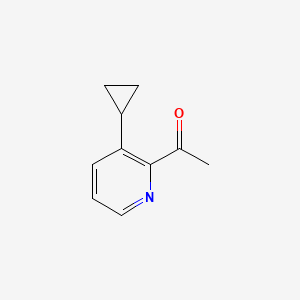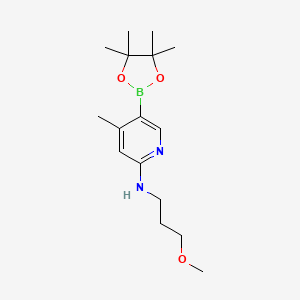
3-(Chloromethyl)-2-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2-isopropoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.651. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Preparation and X-ray Structure of Iodylpyridines
3-(Chloromethyl)-2-isopropoxypyridine is structurally related to 2-iodylpyridines, which have been synthesized from their iodopyridine counterparts using oxidizing agents. These compounds, including 2-iodyl-3-isopropoxypyridine, demonstrate interesting reactivity, such as serving as recyclable reagents for sulfide and alcohol oxidation. The structural characteristics and reactivity of these compounds have been elucidated through X-ray diffraction analysis, highlighting their potential in synthetic organic chemistry (Yoshimura et al., 2011).
Luminescent Agents for Biological Imaging
Mitochondrial Targeting with Luminescent Agents
A study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminescent compound, has demonstrated its utility in fluorescence microscopy by specifically accumulating in mitochondria. This marks a novel application of 3MLCT luminescent agents in targeting cellular components for imaging purposes, showcasing the potential of related chloromethylpyridine derivatives in biological research (Amoroso et al., 2008).
Polymer Chemistry Applications
Development of Dialkylaminopyridine Catalysts
Research into dialkylaminopyridines, which can be efficiently synthesized from cyanopyridines, has led to the creation of solid-phase catalysts through selective alkylation with chloromethyl polystyrene. These catalysts are particularly effective in acylating hindered alcohols, illustrating the utility of chloromethylpyridine derivatives in enhancing polymer chemistry processes (Deratani et al., 1987).
Nanocomposite Synthesis
Polymer/TiO2 Nanocomposites
The synthesis of poly(4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposites has been described, involving in situ radical polymerization and subsequent functionalization with TEMPO groups. This work highlights the role of chloromethylpyridine derivatives in creating advanced materials with potential applications in nanotechnology and materials science (Jaymand, 2011).
作用機序
Mode of Action
The mode of action of 3-(Chloromethyl)-2-isopropoxypyridine is also not well understood due to the lack of comprehensive studies on this compound. It is known that the compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated .
Biochemical Pathways
The biochemical pathways affected by this compound are not well defined. As a derivative of pyridine, it may potentially interact with various biochemical pathways. The specific pathways and their downstream effects influenced by this compound are currently unknown .
Pharmacokinetics
A related compound, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, has been studied in a rat model using high-pressure liquid chromatography diode array detector (HPLC-DAD) method . The specific adme properties of this compound and their impact on its bioavailability are yet to be determined .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well understood. Environmental factors such as temperature, pH, and presence of other chemicals can potentially affect the action of chemical compounds. Specific studies on how these factors influence the action of this compound are currently lacking .
特性
IUPAC Name |
3-(chloromethyl)-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFOYBFHPLLXLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734158 |
Source


|
| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248614-20-1 |
Source


|
| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

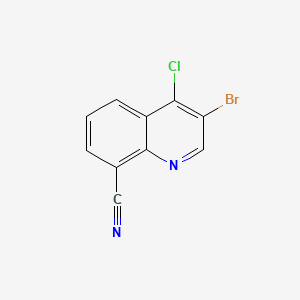
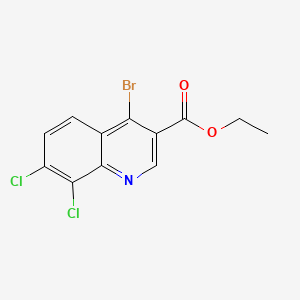
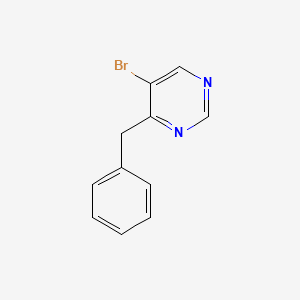
![(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B572731.png)
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)

